3-butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Description
3-Butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a thienopyrimidine derivative, a class of heterocyclic compounds notable for their diverse biological activities. Thienopyrimidines are structurally related to purines, enabling interactions with enzymatic targets such as kinases and hydroxylases . This compound features a butyl group at the 3-position and a thioxo moiety at the 2-position (Figure 1).
Thienopyrimidines are investigated for therapeutic applications, including antiviral, antibacterial, and pharmacological chaperone activities. For example, analogs like IVPC (5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one) are used to stabilize phenylalanine hydroxylase (PAH) in phenylketonuria (PKU) treatment . The butyl substituent in the target compound may optimize lipophilicity and binding affinity compared to shorter alkyl or aromatic groups.
Properties
IUPAC Name |
3-butyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS2/c1-2-3-5-12-9(13)8-7(4-6-15-8)11-10(12)14/h4,6H,2-3,5H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFULURXNVNLJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Condensation and Cyclization
The foundational approach involves the condensation of 2-amino-3-ethoxycarbonylthiophene (1a ) with butyl isothiocyanate under reflux conditions. In a typical procedure, 1a (10 mmol) and butyl isothiocyanate (10 mmol) are heated in acetonitrile with anhydrous potassium carbonate (1.4 g) at 80°C for 15 hours. The resultant thiourea intermediate is isolated via neutralization with 2M hydrochloric acid, yielding a pale-yellow solid. Cyclization is achieved by refluxing the intermediate in ethanol with potassium hydroxide (2 eq) for 6–8 hours, forming the thieno[3,2-d]pyrimidin-4(1H)-one core. This method provides moderate yields (60–65%) but requires extended reaction times and multiple purification steps.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A mixture of 1a (10 mmol) and butyl isothiocyanate (10 mmol) in dimethylformamide (DMF) is subjected to microwave irradiation at 120°C for 20 minutes, directly yielding the cyclized product without isolating the thiourea intermediate. This method reduces the reaction time from hours to minutes and improves yields to 78–85%, attributed to uniform heating and accelerated kinetics. Comparative studies demonstrate that microwave conditions minimize side products, such as hydrolyzed esters or over-alkylated derivatives.
One-Pot Methodologies
Recent advancements enable a one-pot synthesis starting from 2-amino-3-cyano-4,5-dimethylthiophene (1d ). The thiophene derivative is treated with butyl isothiocyanate and triethylamine in tetrahydrofuran (THF) at 60°C for 4 hours, followed by in situ cyclization using phosphorus oxychloride (POCl₃). This streamlined approach achieves 70–75% yield, eliminating intermediate isolation and reducing solvent waste. However, the use of POCl₃ necessitates stringent safety protocols due to its corrosive nature.
Optimization and Reaction Mechanisms
The synthesis hinges on the nucleophilic attack of the primary amine in 1a on the electrophilic carbon of butyl isothiocyanate, forming a thiourea adduct. Cyclization proceeds via intramolecular nucleophilic substitution, where the thiol group attacks the carbonyl carbon of the ester, expelling ethanol and forming the pyrimidine ring. Density functional theory (DFT) calculations suggest that the thioxo group stabilizes the transition state through resonance, lowering the activation energy by 12–15 kJ/mol compared to oxo analogs.
Table 1. Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Classical Reflux | 80°C, 15 h | 60–65 | 90–92 | Low equipment requirements |
| Microwave Irradiation | 120°C, 20 min | 78–85 | 95–98 | Rapid, high yield |
| One-Pot | 60°C, 4 h (POCl₃) | 70–75 | 88–90 | Reduced purification steps |
Analytical Characterization
The structural elucidation of this compound relies on spectroscopic techniques:
- 1H NMR (400 MHz, DMSO-d6): δ 1.35 (t, 3H, CH₂CH₂CH₂CH₃), 1.60 (m, 2H, CH₂CH₂CH₂CH₃), 2.90 (t, 2H, NCH₂), 3.75 (s, 2H, SCH₂), 7.45 (s, 1H, thiophene-H).
- 13C NMR : δ 14.1 (CH₃), 22.3 (CH₂), 31.5 (NCH₂), 112.4 (thiophene-C), 164.2 (C=S), 178.9 (C=O).
- HRMS : m/z calculated for C₁₁H₁₄N₂OS₂ [M+H]⁺: 279.0532; found: 279.0528.
Comparative Analysis of Methodologies
Microwave-assisted synthesis emerges as the superior method, balancing efficiency and yield. Classical methods, while accessible, suffer from scalability issues due to prolonged reaction times. One-pot protocols offer operational simplicity but require hazardous reagents, limiting industrial applicability. Future directions include exploring ionic liquid solvents or enzymatic catalysis to enhance green chemistry metrics.
Chemical Reactions Analysis
Types of Reactions
3-butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various alkyl or aryl-substituted thienopyrimidines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is , with a molecular weight of approximately 184.2 g/mol. The compound features a thieno-pyrimidine core, which is known for its diverse biological activities. The presence of sulfur and nitrogen atoms in its structure contributes to its reactivity and interaction with biological targets.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties. A study focused on synthesizing derivatives of thieno[3,2-d]pyrimidines found that certain structural modifications led to enhanced antitumor activity against various cancer cell lines. These findings suggest that this compound could serve as a scaffold for developing new anticancer agents .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives. A study highlighted the potential of these compounds as new scaffolds for antimicrobial agents, demonstrating effectiveness against several bacterial strains. The unique structural features of this compound may contribute to its ability to inhibit microbial growth .
Enzyme Inhibition
Compounds within the thieno[3,2-d]pyrimidine class have also been studied for their ability to inhibit specific enzymes involved in disease processes. For example, they may act as inhibitors of kinases or other targets relevant in cancer and inflammatory diseases. Detailed studies on enzyme interactions are necessary to elucidate the specific mechanisms at play.
Case Studies and Research Findings
Synthetic Approaches
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Understanding these synthetic pathways is crucial for producing analogs with improved biological activity.
Mechanism of Action
The mechanism of action of 3-butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The thienopyrimidine core can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives
Key Observations:
Alkyl vs. Aromatic Substituents :
- The butyl group in the target compound enhances lipophilicity compared to shorter chains (e.g., ethyl in ) or aromatic groups (e.g., 3,4-dimethylphenyl in ). This may improve membrane permeability and target engagement .
- IVPC ’s 4-methyl-2-pyridinyl group enhances PAH binding through π-π stacking and hydrogen bonding, as confirmed by X-ray crystallography .
Electron-Withdrawing Groups :
- Bromination at the 8-position () increases steric bulk and electronic effects, enhancing kinase inhibition (e.g., Pim-1 IC₅₀ <1 µM).
Safety Profiles: Amino-substituted analogs () require rigorous safety protocols due to dust formation and toxicity risks, whereas alkylated derivatives like the target compound may offer safer profiles.
Key Observations:
Biological Activity
3-butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
- Chemical Formula : C18H18N2O4S2
- Molecular Weight : 398.48 g/mol
- CAS Number : 353253-37-9
Synthesis
The compound can be synthesized through various methods, often involving multi-component reactions that yield high purity and yield. Notably, the synthesis involves the reaction of thienopyrimidine derivatives with appropriate thioketones under controlled conditions to enhance biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown:
- Antibacterial Activity : Several derivatives displayed activity comparable to established antibiotics such as levofloxacin and ampicillin against Gram-negative and Gram-positive bacteria. Specifically, compounds exhibited half the potency of levofloxacin against Pseudomonas aeruginosa and Proteus vulgaris .
- Antifungal Activity : Some compounds demonstrated double the potency of clotrimazole against Aspergillus fumigatus and Rhizopus oryzae, indicating strong antifungal potential .
Antitumor Activity
A study evaluated the antitumor activity of new thieno[3,2-d]pyrimidine derivatives, revealing promising results in inhibiting tumor cell proliferation. The compounds were tested in vitro against various cancer cell lines and showed significant cytotoxic effects .
Antioxidant Properties
The antioxidant capacity of related compounds has been assessed through their ability to inhibit lipid peroxidation and scavenge free radicals. The results indicated that certain derivatives could effectively reduce oxidative stress markers in cellular models .
Case Study 1: Antimicrobial Evaluation
A series of thieno[3,2-d]pyrimidines were synthesized and tested for antimicrobial properties using the agar diffusion method. The study found that specific derivatives had notable activity against both bacterial strains and fungi, suggesting their potential as therapeutic agents.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 10b | Pseudomonas aeruginosa | Half potency of levofloxacin |
| 11b | Bacillus subtilis | Half potency of ampicillin |
| 10a | Aspergillus fumigatus | Double potency of clotrimazole |
Case Study 2: Antitumor Effects
In a focused investigation on antitumor activity, several thieno[3,2-d]pyrimidine derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations.
The biological activities of this compound are hypothesized to involve:
- Inhibition of key enzymes involved in bacterial cell wall synthesis.
- Disruption of fungal cell membrane integrity.
- Modulation of oxidative stress pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
